4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
Description
4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 4-position with an imidazole ring and at the 6-position with a piperazine moiety bearing a 2-methoxyphenyl group. This structure integrates key pharmacophoric elements: the pyrimidine scaffold is known for its role in nucleic acid analogs and kinase inhibitors, the imidazole ring contributes to hydrogen bonding and metal coordination, and the piperazine-aryl group enhances solubility and receptor-binding affinity .
Properties
IUPAC Name |
4-imidazol-1-yl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-25-16-5-3-2-4-15(16)22-8-10-23(11-9-22)17-12-18(21-13-20-17)24-7-6-19-14-24/h2-7,12-14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVIUQBBFUISTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines under basic conditions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and guanidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products
Imidazole N-oxides: Formed from the oxidation of the imidazole ring.
Amines: Formed from the reduction of nitro groups on the piperazine ring.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions on the pyrimidine ring.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that imidazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives with similar structures have been documented to target specific pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway .
2. Neuropharmacological Effects
The piperazine moiety is associated with neuroactive properties. Compounds with this structure have been explored for their potential as anxiolytics and antidepressants. The interaction of the imidazole ring with serotonin receptors suggests that this compound could modulate neurotransmitter systems, providing therapeutic effects in mood disorders .
3. Antimicrobial Properties
Imidazole derivatives are known for their antifungal and antibacterial activities. Research indicates that compounds related to this compound can inhibit the growth of various pathogens, making them suitable candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key modifications and their effects on biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the imidazole | Enhances anticancer properties |
| Variation in piperazine substituents | Modulates neuropharmacological effects |
| Alteration of phenyl group | Influences antimicrobial efficacy |
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of imidazole derivatives demonstrated that modifications at the 6-position significantly enhanced anticancer activity against breast cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific cellular targets involved in apoptosis signaling pathways .
Case Study 2: Neuropharmacological Investigation
In a preclinical trial assessing the anxiolytic effects of piperazine-containing compounds, it was found that those with an imidazole substitution exhibited significant reductions in anxiety-like behaviors in animal models. This suggests a potential pathway for developing treatments for anxiety disorders using similar structural frameworks .
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Receptor Binding: It can bind to specific receptors on microbial cell membranes, disrupting their function and leading to cell death.
Pathways Involved: The compound affects pathways such as the MAPK/ERK pathway in cancer cells, leading to reduced cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related compounds from the evidence:
Functional Group Impact
- Imidazole vs. Other Heterocycles : The imidazole at position 4 (vs. trifluoromethyl in ) enhances hydrogen-bonding capacity, critical for target binding .
- Piperazine Substituents : The 2-methoxyphenyl group in the target compound may improve CNS penetration compared to sulfonyl or methyl groups in analogs .
- Methoxy Group : The electron-donating methoxy group in the target compound could stabilize receptor interactions compared to electron-withdrawing groups (e.g., sulfonyl in ) .
Pharmacological Inference
For instance, the compound in showed anticancer activity in silico, implying that the target compound’s more complex substituents may enhance potency or selectivity .
Biological Activity
The compound 4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of imidazole derivatives with pyrimidine frameworks. The incorporation of piperazine and methoxyphenyl groups enhances its pharmacological profile. A common method includes the Mannich reaction, which is efficient for developing biologically active compounds .
Antimicrobial Properties
Research indicates that derivatives of imidazole and piperazine exhibit significant antimicrobial activities. The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, studies have demonstrated that similar imidazole-piperazine derivatives possess broad-spectrum antibacterial properties .
Anticancer Activity
The compound has been evaluated for its anticancer potential, particularly due to the presence of the pyrimidine moiety, which is known to inhibit dihydrofolate reductase (DHFR). By inhibiting DHFR, the compound may interfere with DNA synthesis in cancer cells, leading to reduced cell proliferation .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted on various imidazole derivatives revealed that compounds similar to this compound displayed potent activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines have shown that this compound can induce apoptosis in breast cancer cells through the inhibition of DHFR. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
